1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone
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Overview
Description
1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of researchers at the University of California, San Francisco, led by Dr. P. Jeffrey Conn. Since then, MPEP has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Mechanism of Action
1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the brain. When activated by glutamate, mGluR5 triggers a series of intracellular signaling pathways that can modulate neuronal excitability and synaptic plasticity. By blocking the activation of mGluR5, this compound can modulate these signaling pathways and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific experimental conditions and target tissues. For example, this compound has been shown to reduce the expression of inflammatory cytokines in brain tissue, suggesting a potential anti-inflammatory effect. This compound has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, suggesting a potential role in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone in scientific research is its high selectivity and specificity for mGluR5. This allows researchers to investigate the role of mGluR5 in various physiological and pathological processes with minimal interference from other signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other mGluR5 antagonists. This can limit its effectiveness in certain experimental conditions and may require higher concentrations or longer exposure times.
Future Directions
There are many potential future directions for research on 1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone and its role in various physiological and pathological processes. For example, further studies are needed to investigate the potential therapeutic applications of this compound in anxiety disorders, drug addiction, and other psychiatric disorders. Additionally, more research is needed to understand the molecular mechanisms underlying the effects of this compound on neuronal excitability and synaptic plasticity. Finally, the development of more potent and selective mGluR5 antagonists could further enhance the utility of this compound in scientific research and potential clinical applications.
Synthesis Methods
The synthesis of 1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone involves a series of chemical reactions starting from commercially available starting materials. The key step is the formation of the oxazole ring through a cyclization reaction, followed by the coupling of the piperazine and benzyl groups. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone has been used in a wide range of scientific studies to investigate the role of mGluR5 in various physiological and pathological processes. For example, this compound has been shown to reduce anxiety-like behavior in animal models, suggesting a potential therapeutic application in anxiety disorders. This compound has also been used to investigate the role of mGluR5 in drug addiction, as it has been shown to reduce the reinforcing effects of drugs such as cocaine and alcohol.
properties
IUPAC Name |
1-[4-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-3-5-15(6-4-13)17-18-16(12-22-17)11-19-7-9-20(10-8-19)14(2)21/h3-6,12H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYZXNIJZWAPKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CO2)CN3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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